1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-
Overview
Description
1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- is an organic compound known for its complex structure and diverse applications. This compound features a naphthalene ring system substituted with sulfonic acid, hydroxyphenyl, and phenylamino groups, making it a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- typically involves multi-step organic reactions. One common method includes:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Sulfonation: 1-aminonaphthalene undergoes sulfonation to introduce the sulfonic acid group.
Coupling Reactions: The compound is then subjected to coupling reactions with 4-hydroxyaniline and aniline to introduce the hydroxyphenyl and phenylamino groups, respectively.
Industrial Production Methods
Industrial production often involves similar steps but on a larger scale, with optimized conditions for higher yields and purity. Catalysts and specific solvents are used to enhance reaction rates and selectivity. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can modify the amino groups to form different amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, and other electrophiles.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes and pathways in disease models.
Industry: Employed in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Molecular Targets: It can interact with enzymes, altering their activity. For instance, it may inhibit or activate specific enzymes by binding to their active sites.
Pathways Involved: In biological systems, it can affect signaling pathways by modulating enzyme activities or interacting with receptor proteins.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenesulfonic acid, 5-amino-8-(phenylamino)-: Lacks the hydroxyphenyl group, resulting in different reactivity and applications.
1-Naphthalenesulfonic acid, 5-[(4-methoxyphenyl)amino]-8-(phenylamino)-: Contains a methoxy group instead of a hydroxy group, affecting its chemical properties and uses.
Uniqueness
1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- is unique due to the presence of both hydroxyphenyl and phenylamino groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Properties
IUPAC Name |
8-anilino-5-(4-hydroxyanilino)naphthalene-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-17-11-9-16(10-12-17)23-19-13-14-20(24-15-5-2-1-3-6-15)22-18(19)7-4-8-21(22)29(26,27)28/h1-14,23-25H,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHZOKVESWSUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883262 | |
Record name | 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-31-5 | |
Record name | 5-[(4-Hydroxyphenyl)amino]-8-(phenylamino)-1-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-anilino-5-(4-hydroxyanilino)naphthalenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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